Cas no 107757-06-2 (3-Methyl-5-nitrobenzaldehyde)

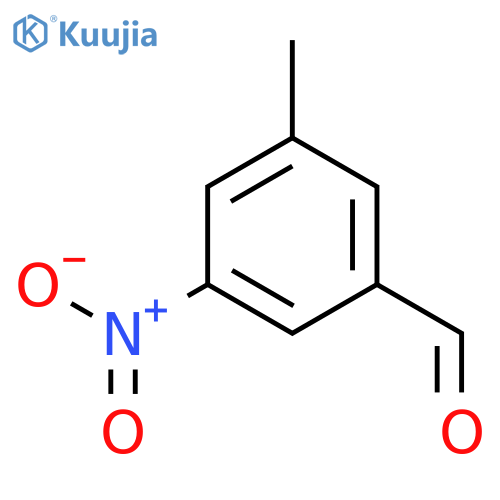

3-Methyl-5-nitrobenzaldehyde structure

商品名:3-Methyl-5-nitrobenzaldehyde

CAS番号:107757-06-2

MF:C8H7NO3

メガワット:165.146082162857

MDL:MFCD18399644

CID:1036293

PubChem ID:13753998

3-Methyl-5-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-5-nitrobenzaldehyde

- Z1255430774

- DTXSID20548459

- 107757-06-2

- SCHEMBL3064197

- MFCD18399644

- AS-46318

- EN300-7407520

- DA-20274

- CS-0196490

- AKOS016000844

- CL9379

- JXJUTTOJJMSVBB-UHFFFAOYSA-N

- AB75685

- DTXCID50499243

-

- MDL: MFCD18399644

- インチ: InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3

- InChIKey: JXJUTTOJJMSVBB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1)[N+](=O)[O-])C=O

計算された属性

- せいみつぶんしりょう: 165.042593085g/mol

- どういたいしつりょう: 165.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 62.9Ų

3-Methyl-5-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M219918-500mg |

3-Methyl-5-nitrobenzaldehyde |

107757-06-2 | 500mg |

$ 210.00 | 2022-06-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1349-5G |

3-methyl-5-nitrobenzaldehyde |

107757-06-2 | 95% | 5g |

¥ 2,336.00 | 2023-04-05 | |

| TRC | M219918-100mg |

3-Methyl-5-nitrobenzaldehyde |

107757-06-2 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Enamine | EN300-7407520-0.1g |

3-methyl-5-nitrobenzaldehyde |

107757-06-2 | 95% | 0.1g |

$40.0 | 2023-05-30 | |

| Enamine | EN300-7407520-0.05g |

3-methyl-5-nitrobenzaldehyde |

107757-06-2 | 95% | 0.05g |

$27.0 | 2023-05-30 | |

| Ambeed | A967530-1g |

3-Methyl-5-nitrobenzaldehyde |

107757-06-2 | 98% | 1g |

$136.0 | 2024-04-26 | |

| Ambeed | A967530-250mg |

3-Methyl-5-nitrobenzaldehyde |

107757-06-2 | 98% | 250mg |

$58.0 | 2024-04-26 | |

| A2B Chem LLC | AE24882-1g |

3-Methyl-5-nitrobenzaldehyde |

107757-06-2 | 98% | 1g |

$100.00 | 2024-04-20 | |

| 1PlusChem | 1P0094GI-100mg |

3-Methyl-5-nitrobenzaldehyde |

107757-06-2 | 98% | 100mg |

$6.00 | 2023-12-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1349-1g |

3-methyl-5-nitrobenzaldehyde |

107757-06-2 | 95% | 1g |

¥779.0 | 2024-04-26 |

3-Methyl-5-nitrobenzaldehyde 関連文献

-

1. 422. The stability of coumarinic acids. Chelation of the hydroxyl groupMalcolm Crawford,J. W. Rasburn J. Chem. Soc. 1956 2155

107757-06-2 (3-Methyl-5-nitrobenzaldehyde) 関連製品

- 14193-18-1(3,5-Dinitrobenzaldehyde)

- 51818-99-6(4-Amino-3-nitrobenzaldehyde)

- 555-16-8(4-Nitrobenzaldehyde)

- 99-61-6(3-Nitrobenzaldehyde)

- 35998-98-2(3,4-Dinitrobenzaldehyde)

- 1020718-72-2(4-NITROBENZALDEHYDE-D4)

- 16634-91-6(2-Methyl-5-nitrobenzaldehyde)

- 72005-84-6(2-methyl-4-nitrobenzaldehyde)

- 56008-61-8(2-amino-5-nitrobenzaldehyde)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:107757-06-2)3-Methyl-5-nitrobenzaldehyde

清らかである:99%

はかる:5g

価格 ($):382.0